N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 1-phenyl substituent at the pyrazole N1 position.
- A 4-methylpiperidine group at the pyrimidine C6 position.
- A 2H-1,3-benzodioxol-5-yl (piperonyl) moiety as the N4-amine substituent.
Its synthesis likely follows established methods for pyrazolo[3,4-d]pyrimidin-4-amine derivatives, involving condensation of a 4-chloropyrazolopyrimidine precursor with 2H-1,3-benzodioxol-5-amine under nucleophilic aromatic substitution conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-9-11-29(12-10-16)24-27-22(26-17-7-8-20-21(13-17)32-15-31-20)19-14-25-30(23(19)28-24)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPJZOWJJWYOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation using 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and formamidine acetate.
Procedure :
- Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq), formamidine acetate (1.2 eq).
- Solvent : Ethanol (10 mL/g substrate).
- Conditions : Reflux at 80°C for 8–12 hours under nitrogen.
- Workup : Precipitation via cooling, filtration, and recrystallization in dichloromethane.
- Yield : 78–85%.
Mechanism :
The reaction proceeds through nucleophilic attack of the pyrazole amino group on the electrophilic carbon of formamidine, followed by cyclodehydration to form the pyrimidine ring.
Functionalization at C6: Introduction of 4-Methylpiperidin-1-yl Group
Nucleophilic Aromatic Substitution
The C6-chloro intermediate undergoes substitution with 4-methylpiperidine.
Procedure :
- Reactants : 6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), 4-methylpiperidine (2.5 eq).
- Base : Potassium carbonate (3.0 eq).
- Solvent : Dimethylformamide (DMF, 15 mL/g substrate).
- Conditions : 120°C for 24 hours under argon.
- Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (silica gel, 7:3 hexane/ethyl acetate).
- Yield : 65–72%.
Optimization Note :
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (68–70%).
N4 Functionalization: Coupling with 2H-1,3-Benzodioxol-5-ylamine
Buchwald-Hartwig Amination
A palladium-catalyzed coupling installs the benzodioxole moiety.
Procedure :
- Reactants : 6-(4-Methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), 5-bromo-1,3-benzodioxole (1.1 eq).
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : Cs₂CO₃ (2.5 eq).
- Solvent : Toluene (20 mL/g substrate).
- Conditions : 110°C for 18 hours under argon.
- Workup : Filtration through Celite, solvent evaporation, and purification via HPLC.
- Yield : 55–60%.
Alternative Method :
Suzuki-Miyaura coupling using 1,3-benzodioxol-5-ylboronic acid achieves similar yields (58%) but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core formation | Cyclocondensation | Ethanol, reflux | 78–85 | 98 |
| C6 substitution | Nucleophilic aromatic | DMF, 120°C | 65–72 | 95 |
| N4 coupling | Buchwald-Hartwig | Toluene, 110°C | 55–60 | 97 |
| N4 coupling (Alt.) | Suzuki-Miyaura | Dioxane, reflux | 58 | 96 |
Key Observations :
- Cyclocondensation offers the highest yield and simplicity.
- Microwave-assisted substitution improves throughput but requires specialized equipment.
- Buchwald-Hartwig coupling is preferable for large-scale synthesis despite moderate yields.
Green Chemistry Approaches
Aqueous-Mediated Cyclization
Adapting methodologies from triply green syntheses, the core formation step can be performed in water instead of ethanol, reducing environmental impact.
Procedure :
- Reactants : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq), formamidine acetate (1.2 eq).
- Solvent : Water (15 mL/g substrate).
- Catalyst : Citric acid (10 mol%).
- Conditions : 100°C for 6 hours.
- Yield : 70–75%.
Troubleshooting and Optimization
Common Challenges
- Low C6 Substitution Yield : Attributable to steric hindrance from the 1-phenyl group. Mitigated by using excess 4-methylpiperidine (3.0 eq) and extending reaction time to 36 hours.
- Pd Catalyst Deactivation : Additives like tetrabutylammonium bromide (TBAB) stabilize Pd complexes in coupling reactions, improving yields by 8–12%.
Recrystallization Protocols
- Solvent System : Dichloromethane/methanol (9:1) achieves >99% purity after two cycles.
- Crystal Morphology : Needle-like crystals form under slow cooling conditions, enhancing filtration efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, and catalytic agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in the N4-amine substituent, pyrimidine C6 substituent, or pyrazole N1 phenyl group. These modifications significantly influence physicochemical properties and bioactivity.
Table 1: Comparison of Key Analogs
*Estimated based on analogous structures (e.g., G414-1523 ).
Structure-Activity Relationship (SAR) Insights
- N4 Substituent: Benzodioxol groups (target compound) may enhance binding to hydrophobic pockets in enzyme active sites due to their planar, aromatic structure . Fluorophenyl (G932-0341) and dimethoxyphenyl (G932-0731) substituents improve solubility and metabolic stability compared to bulkier groups .
- C6 Substituent: 4-Methylpiperidin-1-yl (target compound) introduces a basic nitrogen, which may facilitate salt formation and improve pharmacokinetics .
N1 Substituent :
- 1-Phenyl (common in all analogs) provides rigidity and π-π stacking interactions critical for target engagement .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Benzodioxole moiety : Contributes to its pharmacological properties.
- Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities including anticancer effects.
- Piperidine substituent : Enhances solubility and bioavailability.
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent inhibitory effects against various cancer cell lines.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Induces apoptosis |
| 1d | MCF-7 | 1.74 | Inhibits proliferation |
| 5i | MCF-7 | 0.30 | Dual EGFR/VGFR2 inhibition |
*Data adapted from studies on related pyrazolo[3,4-d]pyrimidine compounds .
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Flow cytometric analyses have shown that this compound can significantly induce apoptosis in cancer cells at low micromolar concentrations .
- Inhibition of Cell Proliferation : The compound has been demonstrated to inhibit the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent .
- Target Selectivity : Certain derivatives have exhibited dual inhibition of receptor tyrosine kinases such as EGFR and VGFR2, indicating a multitarget approach to cancer therapy .
Structure–Activity Relationships (SAR)
The efficacy of N-(2H-1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines is influenced by modifications to its structure:
Key Findings
- The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for maintaining high antiproliferative activity.
- Substituents at specific positions on the aromatic rings can enhance or diminish biological activity .
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: In Vitro Antitumor Activity
In a study examining a series of pyrazolo[3,4-d]pyrimidine derivatives, one compound exhibited an IC50 value of 0.30 µM against MCF-7 cells and was found to effectively induce apoptosis and inhibit cell migration .
Study 2: Dual Inhibitors
Another investigation focused on phenylpyrazolo[3,4-d]pyrimidines demonstrated their potential as dual inhibitors targeting both EGFR and VGFR2 pathways. These compounds were effective in reducing tumor growth in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
